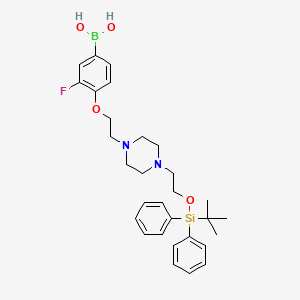

(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid

Descripción

This compound features a boronic acid moiety attached to a 3-fluoro-4-hydroxyphenyl scaffold, connected via an ethoxy linker to a piperazine ring. The piperazine nitrogen is further substituted with a tert-butyldiphenylsilyl (TBDPS)-protected ethyl group. The TBDPS group enhances lipophilicity and stability, making the compound suitable for applications requiring hydrolytic resistance, such as in Suzuki-Miyaura cross-coupling reactions or as a protease inhibitor precursor in medicinal chemistry .

Propiedades

IUPAC Name |

[4-[2-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40BFN2O4Si/c1-30(2,3)39(26-10-6-4-7-11-26,27-12-8-5-9-13-27)38-23-21-34-18-16-33(17-19-34)20-22-37-29-15-14-25(31(35)36)24-28(29)32/h4-15,24,35-36H,16-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSOFQMTQUFVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40BFN2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The synthesis typically involves multi-step organic reactions, including:

- Formation of Piperazine Derivative : The initial step involves the alkylation of piperazine with appropriate alkyl halides.

- Protection of Hydroxyl Group : The tert-butyldiphenylsilyl (TBDPS) group is used to protect hydroxyl functionalities during subsequent reactions.

- Boron Functionalization : The introduction of the boronic acid functionality is achieved through reactions involving boron reagents.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Key areas of interest include:

- Anticancer Properties : Boronic acids have been explored for their ability to inhibit proteasomes and other enzymes involved in cancer progression. This compound may exhibit similar properties, potentially leading to apoptosis in cancer cells.

- Receptor Interactions : The piperazine ring allows for interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The boronic acid moiety may inhibit serine proteases and other enzymes critical for tumor growth.

- Signal Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have investigated the biological implications of similar compounds:

- Study on Boronic Acid Derivatives : Research indicated that boronic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These compounds were shown to induce apoptosis through caspase activation pathways.

- Piperazine-Based Compounds in Neuropharmacology : A study demonstrated that piperazine derivatives can act as effective ligands for serotonin receptors, suggesting potential antidepressant properties.

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Variations

Key analogues differ in three regions:

Protecting groups on piperazine (e.g., tert-butoxycarbonyl (Boc) vs. TBDPS).

Linker length/type (ethoxy, propoxy, or methyl).

Aromatic substituents (fluoro vs. chloro).

Table 1: Structural and Functional Comparison

Functional Implications

Protecting Group Stability :

- TBDPS : Offers superior stability under acidic and basic conditions compared to Boc, which is cleaved under mild acids (e.g., TFA). TBDPS requires fluoride ions (e.g., TBAF) for deprotection, making it ideal for multi-step syntheses .

- Boc : More labile but widely used for its ease of removal and compatibility with boronic acid functionalities .

- Linker Effects: Ethoxy (C2): Balances flexibility and steric hindrance for optimal binding in enzyme inhibition studies. Propoxy (C3): Increased linker length may enhance conformational flexibility but reduce target affinity due to entropic penalties .

- Aromatic Substituents: Fluoro: Electron-withdrawing nature activates the boronic acid for cross-coupling reactions. Fluorine’s small size minimizes steric clashes in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.